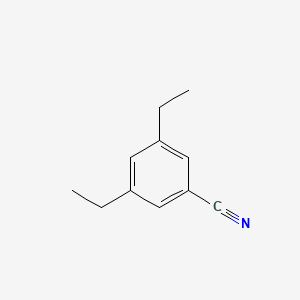
3,5-Diethyl-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 3,5-diethylbenzonitrile often involves the ammoxidation of 3,5-diethyltoluene. This process includes the reaction of 3,5-diethyltoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures. This method is efficient for large-scale production and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3,5-Diethylbenzoic acid.
Reduction: 3,5-Diethylbenzylamine.
Substitution: 3,5-Diethylbromobenzonitrile or 3,5-Diethylchlorobenzonitrile.
Scientific Research Applications
Chemistry: 3,5-Diethylbenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 3,5-diethylbenzonitrile are explored for their potential biological activities. They are investigated for their role as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, 3,5-diethylbenzonitrile is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-diethylbenzonitrile largely depends on its functional group interactions. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Benzonitrile: The parent compound with a simpler structure, lacking the ethyl substitutions.
3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness: 3,5-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interaction with other molecules, making it distinct from its methyl or ethoxy counterparts.
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3,5-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
WYRZEAVLKTXXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


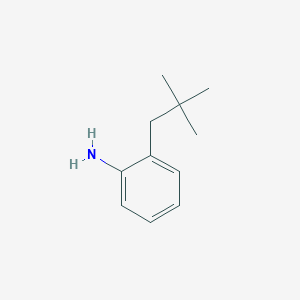
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
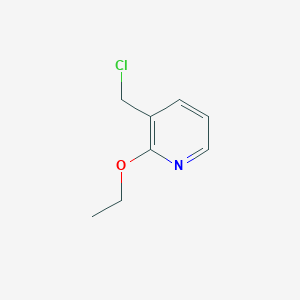
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
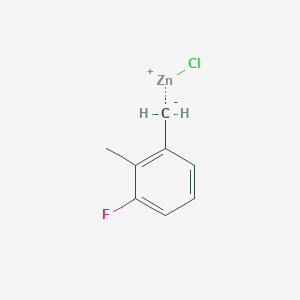
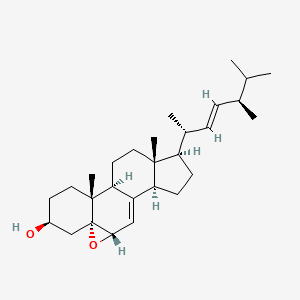
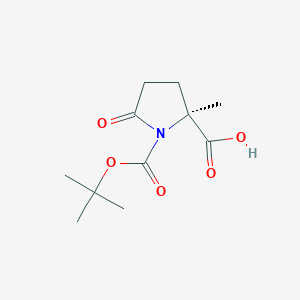
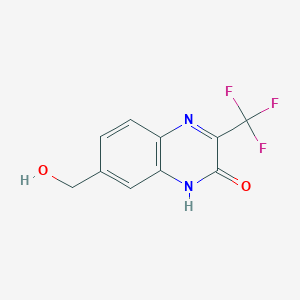



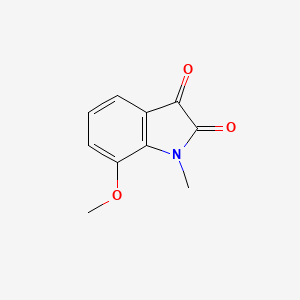
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
